molecular formula C24H22FNO4 B3984836 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one

Cat. No.: B3984836
M. Wt: 407.4 g/mol
InChI Key: FFLVBTVPLFNGFL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one is a useful research compound. Its molecular formula is C24H22FNO4 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone is 407.15328635 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one is a synthetic organic molecule with notable biological activities. This compound belongs to the azetidinone class and has garnered attention for its potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 317.34 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Properties : The presence of methoxy groups enhances electron donation, contributing to antioxidant activity.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cell cultures.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies and Experimental Findings

  • Antioxidant Activity
    • A study evaluated the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
  • Anti-inflammatory Effects
    • In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines treated with lipopolysaccharides (LPS).
  • Anticancer Activity
    • A notable study investigated the effects on breast cancer cell lines (MCF-7). The compound inhibited cell growth by inducing apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingSignificant reduction
Anti-inflammatoryCytokine ProductionDecreased TNF-alpha levels
AnticancerMCF-7 Cell ProliferationInhibition of growth

Scientific Research Applications

Drug Discovery

The compound has been included in various screening libraries aimed at identifying new therapeutic agents. Its inclusion in the Lipid Metabolism Library and other medicinal chemistry databases indicates its relevance in exploring treatments for metabolic disorders and cardiovascular diseases .

Anticancer Activity

Research has indicated that compounds similar to 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one exhibit anticancer properties. For instance, derivatives of this compound have been shown to inhibit tumor growth in preclinical models, suggesting potential applications in oncology .

Neuropharmacology

Studies have explored the neuroprotective effects of similar azetidine derivatives, indicating that they may modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Potential

A study published in Molecules investigated the anticancer effects of azetidine derivatives, including those with similar structures to our compound. The results demonstrated significant cytotoxicity against various cancer cell lines, leading to apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacological applications, researchers evaluated the effects of related compounds on neuronal survival under oxidative stress conditions. The findings indicated that these compounds could enhance neuronal resilience, suggesting a pathway for developing treatments for neurodegenerative diseases .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO4/c1-15-6-4-5-7-19(15)30-23-22(16-8-13-20(28-2)21(14-16)29-3)26(24(23)27)18-11-9-17(25)10-12-18/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVBTVPLFNGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.